molecular formula C20H16ClF3N4O2 B6169414 3-chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 2119887-73-7

3-chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B6169414
CAS RN: 2119887-73-7
M. Wt: 436.8
InChI Key:
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Description

3-chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C20H16ClF3N4O2 and its molecular weight is 436.8. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrrole ring, followed by the introduction of the piperazine and pyridine moieties, and finally the trifluoromethylphenyl group.", "Starting Materials": [ "2,5-dihydro-1H-pyrrole-2,5-dione", "4-(trifluoromethyl)aniline", "4-bromo-2-nitropyridine", "piperazine", "potassium carbonate", "copper(I) iodide", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 3-chloro-4-(4-(pyridin-2-yl)piperazin-1-yl)-1-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-2,5-dione:", "Step 1: Synthesis of 3-chloro-4-(4-(pyridin-2-yl)piperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione", "a. Dissolve 2,5-dihydro-1H-pyrrole-2,5-dione (1.0 g, 8.2 mmol) and potassium carbonate (1.5 g, 10.8 mmol) in N,N-dimethylformamide (DMF) (10 mL) and stir at room temperature for 10 min.", "b. Add 4-bromo-2-nitropyridine (2.0 g, 8.2 mmol) and copper(I) iodide (0.2 g, 1.0 mmol) to the reaction mixture and stir at 100°C for 24 h.", "c. Cool the reaction mixture to room temperature and filter the precipitate. Wash the precipitate with DMF and water and dry under vacuum to obtain 3-chloro-4-(4-(pyridin-2-yl)piperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione as a yellow solid (2.0 g, 70%).", "Step 2: Synthesis of 3-chloro-4-(4-(pyridin-2-yl)piperazin-1-yl)-1-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-2,5-dione", "a. Dissolve 3-chloro-4-(4-(pyridin-2-yl)piperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (0.5 g, 1.4 mmol) and 4-(trifluoromethyl)aniline (0.3 g, 1.6 mmol) in acetic acid (10 mL) and stir at room temperature for 24 h.", "b. Add sodium borohydride (0.2 g, 5.3 mmol) to the reaction mixture and stir at room temperature for 2 h.", "c. Quench the reaction with hydrochloric acid (1 M) and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with water (20 mL) and brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure.", "d. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to obtain 3-chloro-4-(4-(pyridin-2-yl)piperazin-1-yl)-1-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-2,5-dione as a yellow solid (0.3 g, 45%)." ] }

CAS RN

2119887-73-7

Product Name

3-chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Molecular Formula

C20H16ClF3N4O2

Molecular Weight

436.8

Purity

95

Origin of Product

United States

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